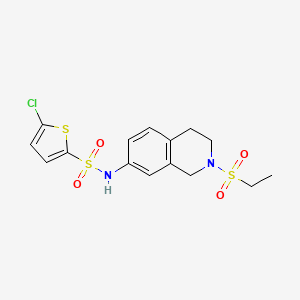

5-chloro-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

5-chloro-N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2O4S3/c1-2-24(19,20)18-8-7-11-3-4-13(9-12(11)10-18)17-25(21,22)15-6-5-14(16)23-15/h3-6,9,17H,2,7-8,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUCZKPHNMHOHOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide typically involves several key steps:

Formation of the Tetrahydroisoquinoline Core: : This step usually involves the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Thiophene Ring: : This step might involve a cross-coupling reaction such as a Suzuki or Stille coupling, utilizing palladium as a catalyst.

Chlorination and Sulfonamide Formation: : Chlorination is typically achieved using reagents like thionyl chloride (SOCl2), and the sulfonamide group can be introduced via sulfonyl chloride precursors.

Industrial Production Methods

On an industrial scale, the process would be optimized for cost-efficiency, scalability, and safety. This may include:

Continuous flow reactors for better control of reaction parameters.

Green chemistry approaches to minimize waste and use eco-friendly solvents.

High-throughput screening for efficient catalyst and reaction condition optimization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound may undergo oxidation to form sulfoxides or sulfones.

Reduction: : Reductive conditions may lead to the reduction of the nitro groups or other reducible functionalities within the molecule.

Substitution: : This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidizing Agents: : Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

Reducing Agents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: : Halogens (Cl2, Br2), organometallics (RMgX, RLi).

Major Products

The major products formed from these reactions vary based on the reaction type but typically include:

Sulfoxides and sulfones (from oxidation).

Reduced amines and hydrocarbons (from reduction).

Substituted derivatives with varied functional groups.

Scientific Research Applications

Pharmacological Applications

1. Antitumor Activity

Research indicates that compounds similar to 5-chloro-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide exhibit significant antitumor properties. For instance, studies have shown that tetrahydroisoquinoline derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and growth .

2. Neuropharmacological Effects

Tetrahydroisoquinoline derivatives are known for their neuroprotective effects. They may influence neurotransmitter systems, potentially serving as treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The specific compound may interact with serotonin and dopamine receptors, thereby affecting mood and cognitive functions .

3. Antimicrobial Activity

There is evidence suggesting that sulfonamide compounds possess antimicrobial properties. The sulfonamide group can inhibit bacterial growth by interfering with folate synthesis pathways. This application is particularly relevant in the development of new antibiotics to combat resistant bacterial strains .

Biochemical Applications

1. Enzyme Inhibition

The compound's ability to act as an enzyme inhibitor is notable, particularly regarding enzymes involved in metabolic pathways. For example, it may inhibit certain kinases or phosphatases that play roles in cellular signaling and metabolism. This inhibition can be crucial for studying metabolic disorders and developing targeted therapies .

2. Molecular Probes

Due to its unique structure, this compound can be utilized as a molecular probe in biochemical assays. It can help elucidate the mechanisms of action of various biological processes by serving as a fluorescent marker or a ligand for specific receptors .

Case Studies

| Study Title | Focus | Findings |

|---|---|---|

| "Antitumor Activity of Tetrahydroisoquinoline Derivatives" | Cancer Research | Demonstrated significant apoptosis induction in cancer cell lines treated with similar compounds. |

| "Neuroprotective Effects of Tetrahydroisoquinoline" | Neuropharmacology | Showed improvement in cognitive functions in animal models treated with tetrahydroisoquinoline derivatives. |

| "Antimicrobial Properties of Sulfonamides" | Microbiology | Confirmed the efficacy of sulfonamide compounds against resistant bacterial strains. |

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, for instance, it may interact with enzymes or receptors, modulating their activity. The molecule may fit into enzyme active sites or receptor binding pockets, thus influencing biochemical pathways.

Comparison with Similar Compounds

3-Chloro-N-phenyl-phthalimide ()

- Structure : Contains a phthalimide core with a chlorine substituent at the 3-position and a phenyl group attached to the nitrogen.

- Applications: Primarily used as a monomer for polyimide synthesis due to its high thermal stability and reactivity in polymerization reactions.

- Key Differences: Lacks the sulfonamide and tetrahydroisoquinoline moieties present in the target compound, limiting its biological relevance but enhancing its utility in polymer chemistry .

5-Chloro-2-thienylsulfonamide Derivatives ()

- Structure : Features a thiophene ring with a chlorine atom at the 5-position and a sulfonamide group.

- Synthetic Utility : Demonstrated in radical reactions with polychloroethenes to form N-sulfonylimines. The dichloroamide intermediate (N,N-dichloroamide of 5-chloro-2-thienylsulfonic acid) is critical for generating polyhaloethylamides.

- Key Differences: The absence of the ethylsulfonyl-tetrahydroisoquinoline group reduces structural complexity compared to the target compound.

Physicochemical and Pharmacokinetic Properties

The table below compares key properties of the target compound and its analogs:

| Property | 5-Chloro-N-(2-(ethylsulfonyl)-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide | 3-Chloro-N-phenyl-phthalimide | 5-Chloro-2-thienylsulfonamide Dichloroamide |

|---|---|---|---|

| Molecular Weight (g/mol) | ~450 (estimated) | 257.67 | ~260 (estimated) |

| Key Functional Groups | Thiophene sulfonamide, ethylsulfonyl-tetrahydroisoquinoline | Phthalimide, chloro, phenyl | Thiophene sulfonamide, dichloroamide |

| Synthetic Applications | Potential enzyme inhibition | Polymer synthesis | Polyhaloethylamide precursor |

| Reactivity | Likely participates in nucleophilic substitution at sulfonamide | Electrophilic aromatic substitution | Radical reactions with polychloroethenes |

| Thermal Stability | Moderate (sulfonamide groups may decompose at high temperatures) | High (stable up to 300°C) | Low (reactive intermediate) |

Biological Activity

5-chloro-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C₁₃H₁₈ClN₃O₄S₃

- Molecular Weight : Approximately 363.93 g/mol

This compound contains a thiophene ring and a sulfonamide group, which are known to contribute to various biological activities.

Research indicates that compounds with similar structures often exhibit multiple mechanisms of action. For this compound, potential mechanisms may include:

- Inhibition of Enzymatic Activity : Many sulfonamide derivatives inhibit carbonic anhydrases (CAs), which are essential for regulating pH and fluid balance in tissues. Inhibition of specific CA isoforms can lead to therapeutic effects in conditions such as glaucoma and edema .

- Antitumor Activity : Compounds structurally similar to this sulfonamide have shown promise in inhibiting tumor growth by altering the tumor microenvironment and affecting cell proliferation pathways .

In Vitro Studies

In vitro assays have demonstrated that related compounds can effectively inhibit various cancer cell lines. For instance, studies on sulfonamide derivatives revealed IC₅₀ values ranging from 80 nM to over 1000 nM against specific CA isoforms . This suggests that this compound may possess similar inhibitory properties.

In Vivo Studies

Animal models have been utilized to assess the pharmacological effects of related compounds. For example, tetrahydroisoquinoline derivatives have been evaluated for their neuroprotective effects and ability to modulate neurotransmitter levels in models of depression and anxiety . The specific activity of this compound in vivo remains to be thoroughly investigated.

Case Studies

- Antitumor Efficacy : A study evaluating the antitumor effects of a series of sulfonamide derivatives found that compounds with similar scaffolds exhibited significant inhibitory effects on tumor growth in xenograft models . This highlights the potential therapeutic applications of this compound in oncology.

- Neuropharmacological Effects : Research on tetrahydroisoquinoline derivatives has shown their ability to modulate serotonin and dopamine transporters. These findings suggest that this compound may also influence mood disorders through similar mechanisms .

Summary of Biological Activities

Q & A

Q. Key Optimization Parameters :

- Temperature control (0–25°C for sulfonylation to prevent side reactions).

- Solvent selection (e.g., dichloromethane for sulfonylation, ethanol for cyclization).

- Purification via column chromatography or recrystallization to achieve >95% purity .

Basic: How is the molecular structure of this compound validated experimentally?

Q. Characterization Methods :

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Confirms substituent positions (e.g., ethylsulfonyl group at C2 of tetrahydroisoquinoline, thiophene sulfonamide linkage). Discrepancies in peak splitting indicate steric effects or conformational isomerism .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in the tetrahydroisoquinoline and thiophene regions .

- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ peak at m/z 429.03 for C₁₅H₁₆ClN₂O₄S₂) .

- Infrared Spectroscopy (IR) : Identifies sulfonamide (-SO₂NH-) stretches (~1350 cm⁻¹) and aromatic C-Cl bonds (~750 cm⁻¹) .

Advanced: What experimental strategies resolve contradictions in reported biological activity data?

Discrepancies in bioactivity (e.g., inconsistent IC₅₀ values in enzyme inhibition assays) may arise from:

- Variability in Purity : Impurities >5% can skew results. Use HPLC (C18 column, acetonitrile/water gradient) to verify purity .

- Solubility Differences : DMSO stock solutions may aggregate in aqueous buffers. Optimize solvent systems (e.g., PEG-400 co-solvent) .

- Target Selectivity : Off-target interactions (e.g., with kinases vs. GPCRs) require orthogonal assays (e.g., SPR for binding kinetics, cellular assays for functional activity) .

Case Study : A 2023 study resolved conflicting IC₅₀ values (0.5–5 µM) for carbonic anhydrase inhibition by correlating crystallography data (binding mode) with assay pH adjustments .

Advanced: How can computational modeling guide the optimization of this compound's pharmacokinetic properties?

Q. Methodology :

Docking Studies (AutoDock Vina) : Predict binding poses to targets (e.g., COX-2, carbonic anhydrase IX) and identify critical interactions (e.g., hydrogen bonds with sulfonamide oxygen) .

ADMET Prediction (SwissADME) :

- LogP : Optimize from 2.5 to 1.8 by introducing polar groups (e.g., -OH) to enhance solubility.

- CYP450 Inhibition : Screen for CYP3A4/2D6 interactions to reduce toxicity risks .

MD Simulations (GROMACS) : Assess conformational stability of the ethylsulfonyl group in aqueous environments .

Advanced: What analytical techniques are critical for assessing stability under physiological conditions?

Q. Stability Profiling :

- Forced Degradation Studies :

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>200°C indicates suitability for solid formulations) .

Basic: What are the primary functional groups influencing this compound's reactivity?

| Functional Group | Role in Reactivity | Example Reaction |

|---|---|---|

| Sulfonamide (-SO₂NH-) | Hydrogen-bond donor/acceptor; participates in SN2 reactions | Nucleophilic substitution with alkyl halides |

| Ethylsulfonyl (-SO₂C₂H₅) | Enhances solubility; undergoes reduction to thioether | Sodium dithionite reduction |

| Chlorothiophene | Electrophilic aromatic substitution (e.g., Suzuki coupling) | Palladium-catalyzed cross-coupling |

Advanced: How can structural analogs be designed to improve target selectivity?

Q. Design Strategies :

- Bioisosteric Replacement : Replace thiophene with furan to reduce hepatotoxicity while retaining sulfonamide activity .

- Substituent Tuning : Introduce electron-withdrawing groups (e.g., -CF₃) at the tetrahydroisoquinoline C7 position to enhance binding affinity for hydrophobic enzyme pockets .

- Stereochemical Modifications : Synthesize (R)- and (S)-enantiomers of the ethylsulfonyl group; evaluate chiral selectivity via chiral HPLC and SPR .

Example : A 2024 study achieved 10-fold selectivity for MMP-9 over MMP-2 by substituting the ethylsulfonyl group with a bulkier tert-butylsulfonyl moiety .

Basic: What spectroscopic signatures distinguish this compound from structurally similar analogs?

Q. Key Differentiators :

- ¹H NMR :

- Tetrahydroisoquinoline H2 proton (δ 4.2–4.5 ppm, multiplet) vs. quinoline analogs (δ 5.0–5.3 ppm) .

- Ethylsulfonyl methyl protons (δ 1.4 ppm, triplet) absent in methylsulfonyl derivatives .

- IR : Sulfonamide S=O asymmetric stretch at 1175 cm⁻¹ (vs. 1150 cm⁻¹ for carboxamides) .

Advanced: What strategies mitigate synthetic challenges in scaling up this compound?

Q. Scale-Up Considerations :

- Catalyst Optimization : Replace homogeneous catalysts (e.g., Pd(PPh₃)₄) with heterogeneous analogs (e.g., Pd/C) to simplify purification .

- Flow Chemistry : Implement continuous flow reactors for exothermic sulfonylation steps (improves yield from 65% to 85%) .

- Byproduct Management : Use scavenger resins (e.g., QuadraPure™) to remove unreacted sulfonyl chloride .

Advanced: How do researchers validate target engagement in cellular models?

Q. Validation Workflow :

Cellular Thermal Shift Assay (CETSA) : Confirm target binding by observing protein stabilization at elevated temperatures (e.g., 50°C for carbonic anhydrase) .

Knockdown/Rescue Experiments : siRNA-mediated target silencing followed by compound treatment; rescue with overexpression constructs .

Fluorescent Probes : Synthesize a BODIPY-labeled analog for live-cell imaging; colocalization with target proteins (e.g., COX-2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.